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Compound of Interest

Compound Name: Kazinol A

Cat. No.: B1206214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships

(SAR) of Kazinol compounds, a class of prenylated flavonoids predominantly isolated from the

plant Broussonetia kazinoki. This document details their diverse biological activities, including

anticancer, enzyme inhibitory, and antioxidant effects, with a focus on the molecular

determinants of their potency and mechanism of action.

Introduction to Kazinol Compounds and Their
Biological Significance
Kazinols are a series of polyphenolic compounds characterized by a flavan or 1,3-

diphenylpropane backbone, often adorned with one or more prenyl groups and multiple

hydroxyl moieties. These structural features contribute to their significant and varied biological

activities. Found in the roots, bark, and leaves of Broussonetia kazinoki, these compounds

have garnered considerable interest in the scientific community for their potential as

therapeutic agents. This guide synthesizes the current understanding of how the chemical

structure of various Kazinol compounds dictates their biological function, providing a valuable

resource for researchers in natural product chemistry, pharmacology, and drug discovery.
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The biological activity of Kazinol compounds is intricately linked to their molecular architecture.

The presence, position, and nature of substituents on the flavonoid or diphenylpropane

skeleton play a crucial role in determining their efficacy and selectivity towards various

biological targets.

Anticancer Activity
The cytotoxic effects of Kazinol compounds against various cancer cell lines have been

extensively studied. The key structural features influencing their anticancer potential include the

prenyl groups and the hydroxylation pattern.

Prenylation: The presence of prenyl groups is often crucial for cytotoxic activity. These

lipophilic moieties are thought to enhance the interaction of the compounds with cellular

membranes and protein targets. For instance, the cytotoxic effects of Kazinol A and B have

been demonstrated in multiple cancer cell lines. However, modifications to the prenyl group,

such as cyclization, can modulate this activity.

Hydroxylation: The number and position of hydroxyl groups on the aromatic rings influence

the anticancer activity. These groups can participate in hydrogen bonding with target proteins

and also play a role in the antioxidant properties of the compounds, which can contribute to

their anticancer effects.

Enzyme Inhibitory Activity
Several Kazinol compounds have been identified as potent inhibitors of key enzymes involved

in disease pathogenesis.

DNA Methyltransferase (DNMT) Inhibition: Kazinol Q has been identified as an inhibitor of

DNA methyltransferase 1 (DNMT1) with an IC50 of 7 μM. Molecular modeling suggests that

Kazinol Q acts by competing with cytosine for binding to the enzyme's active site. This

inhibitory activity is significant as DNMT1 is a key enzyme in epigenetic regulation and is

often dysregulated in cancer.

Tyrosinase Inhibition: Several Kazinol compounds, including Kazinol F and U, have shown

potent tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin biosynthesis, and

its inhibitors are of interest for the treatment of hyperpigmentation disorders. The SAR
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studies in this area suggest that the absence of a prenyl group in ring A of the 1,3-

diphenylpropane structure may enhance tyrosinase inhibition.

Extracellular Signal-Regulated Kinase (ERK) Inhibition: Kazinol E has been identified as a

direct inhibitor of ERK1, a key component of the MAPK/ERK signaling pathway that is often

hyperactivated in cancer. It is suggested that Kazinol E binds to the ATP-binding pocket of

ERK1. Interestingly, the structurally similar Kazinol C does not exhibit this ERK1 inhibitory

activity, highlighting the subtle structural requirements for this specific biological function.

AMP-activated Protein Kinase (AMPK) Activation: Kazinol C, B, and U have been shown to

activate AMPK. AMPK is a central regulator of cellular energy homeostasis, and its activation

can lead to antitumorigenic effects. The activation of AMPK by these Kazinols triggers

downstream signaling events that can induce apoptosis and inhibit cancer cell migration.

Antioxidant Activity
The antioxidant properties of Kazinol compounds are primarily attributed to their phenolic

hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The prenyl

groups can also contribute to the antioxidant activity, likely by increasing the lipophilicity of the

molecule and allowing for better interaction with lipid membranes where lipid peroxidation

occurs.

Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various

Kazinol compounds.

Table 1: Anticancer Activity of Kazinol Compounds
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Compound Cell Line Assay IC50 / Activity Reference(s)

Kazinol A
T24 (Bladder

Cancer)
MTT Cytotoxic

T24R2

(Cisplatin-

resistant)

MTT Cytotoxic

Kazinol B

H9c2

(Cardiomyocytes

)

CCK8
No cytotoxicity

up to 30 µM

Kazinol Q
MCF-7 (Breast

Cancer)
Proliferation

Suppressed

proliferation

LNCaP (Prostate

Cancer)
Proliferation

Suppressed

proliferation

Kazinol C
HT-29 (Colon

Cancer)
MTT

Induces

apoptosis

Kazinol E
MCF-7 (Breast

Cancer)
ALDEFLUOR

Decreased

cancer stem-like

cell population

Table 2: Enzyme Inhibitory and Modulatory Activity of Kazinol Compounds
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Compound Target Enzyme Activity IC50 / Effect Reference(s)

Kazinol Q DNMT1 Inhibition 7 µM

Kazinol F Tyrosinase Inhibition Potent inhibitor

Kazinol C

Tyrosinase

(monophenolase

)

Inhibition 17.9 µM

Tyrosinase

(diphenolase)
Inhibition 22.8 µM

Kazinol U Tyrosinase Inhibition
Dose-dependent

inhibition

Kazinol E ERK1 Inhibition Direct inhibitor

Kazinol C AMPK Activation
Induces

phosphorylation

Kazinol B AMPK Activation
Induces

phosphorylation

Kazinol U AMPK Activation
Induces

phosphorylation

Signaling Pathways Modulated by Kazinol
Compounds
Kazinol compounds exert their biological effects by modulating key cellular signaling pathways.

The following diagrams, generated using the DOT language, illustrate these interactions.

Kazinol B-Mediated Cardioprotection via
AKT/AMPK/Nrf2 Signaling
Kazinol B has been shown to protect cardiomyocytes from hypoxia/reoxygenation-induced

injury by activating the AKT/AMPK/Nrf2 signaling pathway.
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Caption: Kazinol B activates AKT and AMPK, leading to Nrf2 activation and subsequent

cardioprotection.

Kazinol C-Induced Apoptosis and Autophagy via AMPK
Activation
Kazinol C induces antitumorigenic effects in colon cancer cells by activating AMPK, which in

turn can lead to apoptosis or autophagy depending on the cellular context and compound

concentration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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